molecular formula C16H21N3O3S B6781032 N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B6781032
M. Wt: 335.4 g/mol
InChI Key: AEYBRDRJRPSAIR-UHFFFAOYSA-N
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Description

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an indene system, a sulfamoylmethyl group, and a pyrrolidine carboxamide moiety

Properties

IUPAC Name

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c17-23(21,22)9-11-5-3-7-19(11)16(20)18-15-13-8-10-4-1-2-6-12(10)14(13)15/h1-2,4,6,11,13-15H,3,5,7-9H2,(H,18,20)(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYBRDRJRPSAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2C3C2C4=CC=CC=C4C3)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the cyclopropane ring through a cyclopropanation reaction, followed by the introduction of the indene system. The sulfamoylmethyl group is then added through a sulfonation reaction, and the final step involves the formation of the pyrrolidine carboxamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for cyclopropanation and sulfonation reactions, as well as automated systems for amide coupling. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene: Similar structure but with a bromine atom instead of the sulfamoylmethyl group.

    1,1a,6,6a-Tetrahydrocyclopropa[a]indene: Lacks the sulfamoylmethyl and pyrrolidine carboxamide groups.

Uniqueness

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide is unique due to its combination of a cyclopropane ring, an indene system, a sulfamoylmethyl group, and a pyrrolidine carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

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